

Solubility of 2,6-Dihydroxyquinoline in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dihydroxyquinoline

Cat. No.: B021656

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2,6-Dihydroxyquinoline**

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

2,6-Dihydroxyquinoline, a versatile heterocyclic compound, is a molecule of significant interest in medicinal chemistry, materials science, and agrochemical development.[1][2] Its utility as a precursor for bioactive molecules and functional materials is fundamentally governed by its physicochemical properties, paramount among which is its solubility.[1] This guide provides a comprehensive analysis of the solubility of **2,6-dihydroxyquinoline**, moving beyond simple data points to explain the underlying chemical principles. We will dissect its structural characteristics, explore its behavior in various solvent systems, and provide robust, field-tested protocols for experimental solubility determination. This document is designed to empower researchers to make informed decisions in experimental design, formulation development, and synthetic strategy.

The Physicochemical Landscape of 2,6-Dihydroxyquinoline

Understanding the solubility of a compound begins with a thorough examination of its intrinsic properties. For **2,6-dihydroxyquinoline**, a critical feature is its existence in a tautomeric

equilibrium. While named as a diol, in many environments, it predominantly exists as its keto-enol tautomer, 6-hydroxy-2(1H)-quinolinone. This seemingly subtle distinction is crucial as it dictates the molecule's hydrogen bonding capabilities and overall polarity, which are the primary drivers of its solubility.

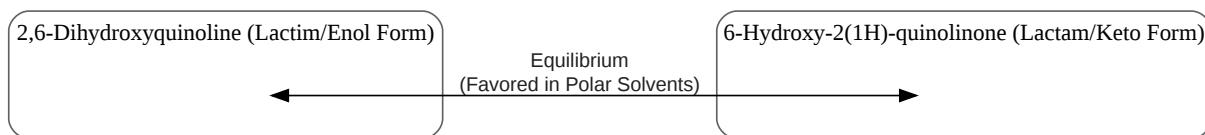
The key physicochemical properties are summarized below:

Property	Value / Description	Source	Significance for Solubility
Molecular Formula	<chem>C9H7NO2</chem>	[1]	Provides the elemental composition.
Molecular Weight	161.16 g/mol	[1] [3]	A relatively small molecule, suggesting that crystal lattice energy will be a key barrier to dissolution.
Appearance	Off-white to orange to brown powder	[1]	Physical state at standard conditions.
Melting Point	>300 °C	[1]	The very high melting point indicates strong intermolecular forces (likely extensive hydrogen bonding and π-π stacking) in the crystal lattice. A significant amount of energy is required to break these interactions, which can limit solubility.
Predicted XlogP	0.9	[3] [4]	This value suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both polar and some non-polar environments, though favoring polarity.

		The keto form
	Exists in equilibrium between the diol (2,6- dihydroxyquinoline) and the more stable keto-enol form (6- hydroxy-2(1H)- quinolinone).	[3]
Tautomerism		introduces a polar amide-like group, enhancing its ability to act as both a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents.

The Critical Role of Tautomerism

The tautomeric equilibrium between the di-hydroxy (lactim) form and the keto-hydroxy (lactam) form is the single most important factor governing the intermolecular interactions of this molecule. The keto form is generally favored in polar solvents.^[5] This structure possesses two key functional groups that dictate its solubility: a phenolic hydroxyl group at the 6-position and a cyclic amide (lactam) group.



[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of **2,6-dihydroxyquinoline**.

Solubility Profile Across Solvent Classes

The "like dissolves like" principle is the guiding tenet for predicting solubility. The dual nature of **2,6-dihydroxyquinoline**—a rigid aromatic core and polar hydrogen-bonding groups—results in a nuanced solubility profile. While precise quantitative data for this specific isomer is not widely published, a qualitative profile can be expertly inferred from its structure and data on analogous compounds.^{[6][7]}

Solvent Class	Representative Solvents	Predicted Solubility	Rationale for Interaction
Polar Protic	Water, Ethanol, Methanol	Sparingly Soluble to Soluble	<p>These solvents are excellent hydrogen bond donors and acceptors. They can interact strongly with both the phenolic -OH and the N-H and C=O of the lactam group.</p> <p>Solubility in water is likely limited by the hydrophobic nature of the bicyclic aromatic core.^[6]</p>
Polar Aprotic	DMSO, DMF, Acetone	Soluble to Very Soluble	<p>Solvents like DMSO and DMF are superb hydrogen bond acceptors and can effectively solvate the -OH and N-H groups, while their polarity interacts favorably with the carbonyl group. They are often the solvents of choice for dissolving quinoline derivatives for biological assays.</p> <p>[8]</p>
Non-Polar	Hexane, Toluene, Diethyl Ether	Insoluble to Very Slightly Soluble	<p>These solvents lack the ability to form hydrogen bonds and have low polarity. They cannot effectively overcome</p>

the strong intermolecular hydrogen bonding in the 2,6-dihydroxyquinoline crystal lattice, leading to poor solvation.[6]

Aqueous Buffers pH-adjusted solutions pH-Dependent

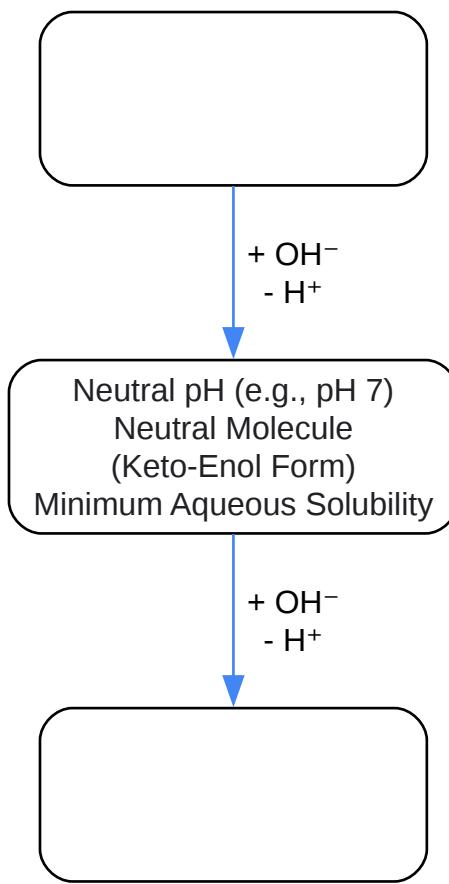
Solubility in aqueous media is highly dependent on pH due to the ionizable phenolic hydroxyl group (acidic) and the quinoline nitrogen (weakly basic).[9]

The Impact of pH on Aqueous Solubility

For applications in drug development and biological research, understanding pH-dependent solubility is non-negotiable. The ionization state of **2,6-dihydroxyquinoline** changes dramatically with pH, directly impacting its interaction with water.

- In Acidic Conditions (e.g., pH < 4): The nitrogen atom in the quinoline ring can become protonated, forming a cationic species. This charge significantly increases the molecule's polarity and enhances its solubility in water.
- In Neutral Conditions (e.g., pH ~ 7): The molecule is predominantly in its neutral form. Aqueous solubility is at its minimum in this range, dictated by the balance of its polar functional groups and non-polar aromatic structure.
- In Basic Conditions (e.g., pH > 10): The acidic phenolic hydroxyl group deprotonates to form a phenolate anion. This negative charge dramatically increases aqueous solubility.

This behavior results in a characteristic "U-shaped" pH-solubility profile, with the lowest solubility observed near the molecule's isoelectric point.



[Click to download full resolution via product page](#)

Caption: Influence of pH on the ionization and solubility of **2,6-dihydroxyquinoline**.

Gold-Standard Protocol: Equilibrium Solubility Determination

To move from prediction to quantification, a robust experimental protocol is essential. The Shake-Flask method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility.^{[10][11]} It is a self-validating system because it measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of **2,6-dihydroxyquinoline** in a specified solvent at a constant temperature.

Materials:

- **2,6-Dihydroxyquinoline** ($\geq 98\%$ purity)[\[1\]](#)
- Solvent of choice (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)
- Analytical balance
- Glass vials with screw caps
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE or PVDF, selected for solvent compatibility)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

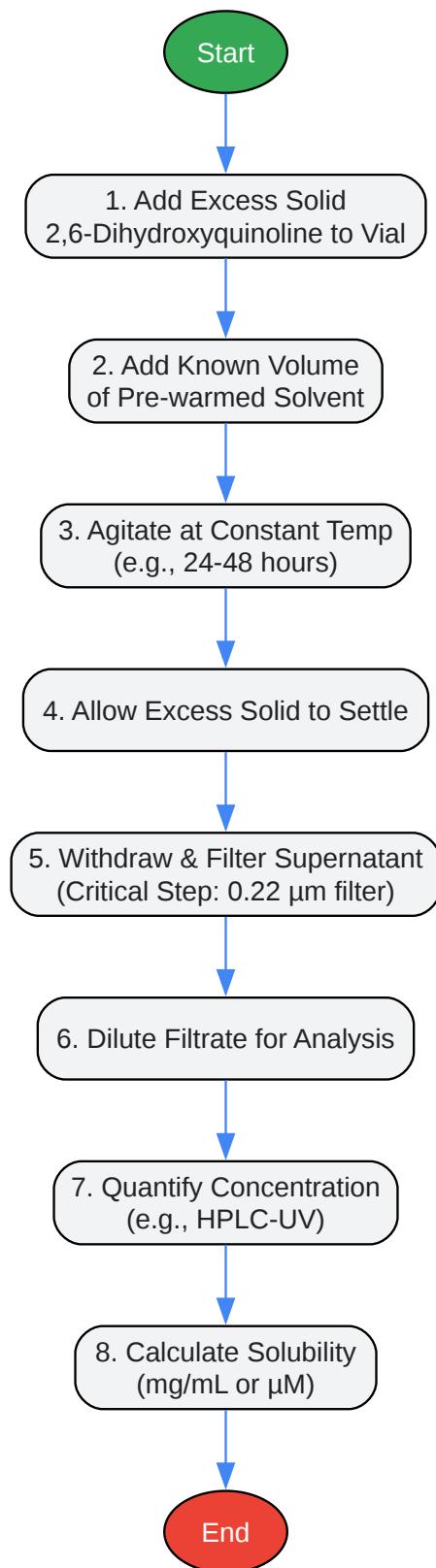
Procedure:

- Preparation: Add an excess amount of **2,6-dihydroxyquinoline** to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached.
- Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.
- Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., $25\ ^\circ\text{C}$ or $37\ ^\circ\text{C}$). Agitate the mixture for a sufficient duration to ensure equilibrium. A period of 24 to 48 hours is typical, but this should be determined empirically by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration is no longer changing.[\[7\]](#)
- Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
- Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a $0.22\ \mu\text{m}$ syringe filter into a clean vial. This step is

crucial to remove all undissolved particulates. Causality Note: Failure to filter properly is a common source of erroneously high solubility values.

- Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or μ g/mL.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.

Conclusion and Future Outlook

The solubility of **2,6-dihydroxyquinoline** is a multifaceted property governed by its unique keto-enol tautomerism, strong intermolecular forces, and ionizable functional groups. While it exhibits favorable solubility in polar aprotic solvents like DMSO and DMF, its aqueous solubility is limited but can be significantly modulated by pH. For any serious research or development endeavor, the predictive framework laid out in this guide must be complemented by rigorous experimental determination using standardized protocols like the shake-flask method. As new derivatives of the quinoline scaffold continue to be explored for therapeutic applications, a foundational understanding of their solubility will remain a cornerstone of successful and efficient drug discovery.^{[9][12]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,6-Dihydroxyquinoline | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2,6-dihydroxyquinoline (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Solubility of 2,6-Dihydroxyquinoline in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021656#solubility-of-2-6-dihydroxyquinoline-in-different-solvents\]](https://www.benchchem.com/product/b021656#solubility-of-2-6-dihydroxyquinoline-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com